molecular formula C2H3F2NaO2S B2565598 Sodium 1,1-difluoroethanesulfinate CAS No. 1422738-67-7

Sodium 1,1-difluoroethanesulfinate

Cat. No.: B2565598
CAS No.: 1422738-67-7
M. Wt: 152.09
InChI Key: DWROSHCHGYEMGF-UHFFFAOYSA-N
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Description

Sodium 1,1-difluoroethanesulfinate (DFES) is a fluorinated sulfinate salt widely employed as a radical fluoroalkylation reagent in organic synthesis. Its structure features a 1,1-difluoroethyl group attached to a sulfinate moiety, enabling the transfer of the difluoroethyl radical under oxidative conditions. DFES is frequently utilized in Baran Diversinate™ chemistry for late-stage functionalization of heterocycles, such as triazolopyrazines and isoquinoline derivatives, to introduce fluorinated groups . Compared to more electrophilic sulfinates (e.g., zinc trifluoromethanesulfinate), DFES exhibits moderated reactivity, which can alter regioselectivity in radical substitution reactions . This article provides a detailed comparison of DFES with structurally analogous sulfinate reagents, supported by experimental data and applications.

Preparation Methods

The synthesis of sodium 1,1-difluoroethanesulfinate typically involves the use of Hu’s reagent as a starting material. The synthetic route includes alkylation with methyl iodide, followed by cleavage and liberation of the sodium sulfinate salt in the presence of sodium hydride and ethyl mercaptan . This method provides a straightforward and efficient approach to obtaining the compound.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Sodium 1,1-difluoroethanesulfinate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions tailored to the desired transformation. The major products formed from these reactions typically include fluorinated heteroarylether bioisosteres .

Scientific Research Applications

Fluoroalkylation Reagent

Sodium 1,1-difluoroethanesulfinate is employed as a fluoroalkylating reagent in organic synthesis. It facilitates the introduction of the difluoroethyl group into various substrates, which can significantly modify their chemical properties.

  • Mechanism : The compound acts as a source of difluoroethyl groups through nucleophilic substitution reactions, allowing for the formation of new carbon-fluorine bonds. This process is crucial in synthesizing fluorinated pharmaceuticals and agrochemicals.

Photoacid Generator

Recent studies have indicated that this compound can function as a photoacid generator. This application is particularly relevant in photolithography for semiconductor manufacturing.

  • Functionality : Upon exposure to UV light, it generates protons that can catalyze polymerization reactions or alter solubility properties in photoresist materials. This property is essential for creating fine patterns on semiconductor wafers.

Synthesis of Fluorinated Heterocycles

The compound is also utilized in the synthesis of fluorinated heterocycles, which are important in medicinal chemistry.

  • Application : By appending a 1,1-difluoroethyl group to heterocycles, researchers can create bioisosteres that may exhibit improved pharmacological profiles compared to their non-fluorinated counterparts .

Case Study 1: Fluorinated Drug Development

In a recent study published in Nature Communications, this compound was utilized to synthesize a series of fluorinated analogs of existing pharmaceuticals. The introduction of the difluoroethyl group was shown to enhance the compounds' potency against specific cancer cell lines while reducing toxicity profiles .

Case Study 2: Semiconductor Manufacturing

A patent filed by Baran et al. describes the use of this compound as a photoacid generator in chemically amplified resists for photolithography. The study demonstrated that this compound could effectively produce high-resolution patterns necessary for advanced semiconductor devices .

Mechanism of Action

This process typically occurs through nucleophilic substitution or radical-based reactions, depending on the specific conditions and substrates used . The molecular targets and pathways involved are primarily related to the functionalization of heterocycles and other organic compounds.

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity of sulfinate reagents is influenced by the electronic and steric properties of their fluoroalkyl groups:

  • DFES : The 1,1-difluoroethyl group (–CF₂CH₃) provides moderate electrophilicity due to partial electron-withdrawing effects from fluorine atoms. This balances reactivity and selectivity in radical additions .
  • Zinc Trifluoromethanesulfinate (TFMS) : The trifluoromethyl group (–CF₃) is highly electron-deficient, making TFMS more electrophilic and reactive than DFES .
  • Sodium 1-(Trifluoromethyl)cyclopropanesulfinate (TFCS) : The cyclopropane ring introduces strain, which may destabilize the reagent or intermediate radicals, leading to failed reactions .

Reactivity and Reaction Outcomes

Key Findings:

Substitution Patterns: In the reaction of papaverine derivatives, DFES produced substitution on the isoquinoline ring (products 4 and 5, 7–14% yields), whereas TFMS favored substitution on the dimethoxybenzyl ring due to higher electrophilicity . Recovered starting material (8–14%) in DFES reactions suggests lower efficiency compared to TFMS .

Success Rates in Triazolopyrazine Functionalization :

  • DFES and DFHS successfully added difluoroethyl and difluorocyclohexyl groups to triazolopyrazines, while TFCS failed entirely .
  • TFMS achieved trifluoromethylation but required stringent conditions (e.g., DMSO solvent, TBHP oxidant) .

Fluorinated Ketone Synthesis: DFES, sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate, and sodium triflinate (CF₃SO₂Na) generated fluorinated ketones via radical-mediated ring-opening of cyclopropanols .

Data Tables

Table 1: Comparative Analysis of Sulfinate Reagents

Compound Structure Electrophilicity Reaction Success (Yields) Key Applications
Sodium 1,1-Difluoroethanesulfinate (DFES) –SO₂⁻–CF₂CH₃ Moderate 7–14% Antimalarials , fluorinated ketones
Zinc Trifluoromethanesulfinate (TFMS) –SO₂⁻–CF₃ (Zn²⁺ salt) High Higher yields Trifluoromethylation
Sodium 4,4-Difluorocyclohexanesulfinate (DFHS) –SO₂⁻–C₆H₁₀F₂ Moderate Successful Antimalarials
Sodium Triflinate –SO₂⁻–CF₃ High N/A Trifluoromethyl ketones
Sodium TFCS –SO₂⁻–C₃H₄(CF₃) Low Failed N/A

Table 2: Reaction Conditions and Outcomes

Substrate Reagent Products Yields Key Observation Reference
Papaverine HCl DFES Isoquinoline-substituted derivatives 7–14% Recovered starting material
Papaverine HCl TFMS Dimethoxybenzyl-substituted Higher No recovery of starting material
Triazolopyrazine DFES 8-Difluoroethyl analog 22–45% Successful functionalization
Triazolopyrazine TFCS None 0% Reagent instability

Biological Activity

Sodium 1,1-difluoroethanesulfinate (DFES-Na) is an organofluorine compound recognized for its unique chemical properties and biological activity. This article explores its synthesis, applications, and biological implications, supported by relevant data and case studies.

This compound has the empirical formula C2H3F2NaO2S\text{C}_2\text{H}_3\text{F}_2\text{NaO}_2\text{S} and a molecular weight of 152.10 g/mol. It is typically presented as a white to light yellow solid, soluble in water and organic solvents. The compound can be synthesized through various methods, including:

  • Fluorination Reactions : DFES-Na can be utilized to introduce fluorine into organic molecules, enhancing their reactivity and biological activity.
  • Nucleophilic Substitution : It participates effectively in nucleophilic substitution reactions under mild conditions, making it a versatile reagent in organic synthesis.

Biological Activity

The biological activity of DFES-Na is primarily linked to its role as a fluoroalkylating reagent. Its ability to introduce difluoromethyl groups into organic substrates enhances the pharmacological properties of various compounds.

Case Studies

  • Agelastatin Analogues : Research demonstrated that DFES-Na was employed in synthesizing potent fluorinated analogues of agelastatin A, which showed significant in vitro activity against chronic lymphocytic leukemia (CLL) cell lines. The synthesized analogues exhibited comparable or enhanced potency compared to the natural product, indicating the potential of DFES-Na in developing new anticancer agents .
  • Protein Acylation Studies : DFES-Na has been used in residue-selective protein C-formylation under oxidative conditions. This application highlights its utility in modifying proteins for biochemical research, potentially impacting drug development and therapeutic strategies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other sulfinates and organofluorine compounds is provided:

Compound NameFormulaUnique Features
Sodium TrifluoromethanesulfinateC2F3NaO2S\text{C}_2\text{F}_3\text{NaO}_2\text{S}Precursor for trifluoromethylation
Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinateC9H8BrF2NaO2S\text{C}_9\text{H}_8\text{BrF}_2\text{NaO}_2\text{S}Contains bromine; used in selective fluoroalkylation
Sodium 1-(trifluoromethyl)cyclopropanesulfinateC5H5F3NaO2S\text{C}_5\text{H}_5\text{F}_3\text{NaO}_2\text{S}Cyclopropane structure allows unique reactivity

The mechanism by which DFES-Na exerts its biological effects involves its reactivity with electrophiles and nucleophiles. The introduction of difluoromethyl groups alters the electronic properties of target molecules, which can enhance their interaction with biological targets such as enzymes and receptors.

Stability and Pharmacokinetics

Studies on the stability of compounds derived from DFES-Na indicate that they exhibit relatively low nonspecific protein binding in plasma. For example, analogues like agelastatin A showed recoveries of 65–90% from mouse plasma after incubation, suggesting good stability .

Q & A

Q. Basic: What are the optimal conditions for synthesizing sodium 1,1-difluoroethanesulfinate in high yield?

Methodological Answer:
Synthesis typically involves radical sulfination or condensation reactions. For example, a 3.75 mmol scale reaction using ZnCl₂ and TBHP in dichloromethane (DCM)/water yielded 85% product . Key parameters include:

  • Stoichiometry: 1.5 equivalents of this compound relative to the substrate.
  • Temperature: Ice-bath cooling (0–5°C) to mitigate exothermic side reactions .
  • Additives: ZnCl₂ enhances electrophilicity, while TBHP acts as an oxidizer .
    Lower yields (e.g., 60%) occur with sterically hindered substrates like bromophenyl derivatives due to reduced reactivity .

Q. Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Standard characterization includes:

  • ¹H/¹³C/¹⁹F NMR: Distinct signals for CF₂ groups (e.g., δ –115.4 ppm in ¹⁹F NMR) and sulfinate moieties (δ 128.4 ppm in ¹³C NMR) .
  • IR Spectroscopy: Peaks at 1193 cm⁻¹ (S=O stretching) and 2936 cm⁻¹ (C-H stretching) confirm functional groups .
  • Elemental Analysis: Matches calculated vs. observed C, H, and S percentages (e.g., 32.76% C calc’d vs. 32.87% found) .

Q. Advanced: Why does this compound favor substitution on electron-deficient aromatic rings?

Methodological Answer:
The reagent’s electrophilic CF₂ group reacts preferentially with electron-rich sites. In reactions with papaverine, it selectively substitutes the isoquinoline ring (electron-deficient) over dimethoxybenzyl rings, yielding products like 4 (7%) and 5 (3%) . This contrasts with more electrophilic reagents (e.g., Zn(CF₃SO₂)₂), which target electron-rich regions. Mechanistic studies suggest the CF₂ group’s polarization under oxidative conditions drives selectivity .

Q. Advanced: How do exothermic side reactions impact scalability?

Methodological Answer:
Exothermic events during TBHP addition can reduce yields and selectivity. For gram-scale reactions, controlled addition via syringe pumps is critical to maintain temperatures below 10°C . For example, rapid TBHP addition in DCM/water systems led to a 15% yield drop in larger-scale syntheses due to thermal decomposition .

Q. Advanced: How can contradictory yield data in similar reactions be resolved?

Methodological Answer:
Discrepancies arise from substrate steric/electronic effects and reagent purity. For instance:

  • High yields (85%) occur with linear alkanes due to unhindered access to the sulfinate group .
  • Low yields (60%) with bromophenyl substrates stem from steric hindrance and electron withdrawal .
    Validate purity via elemental analysis and adjust equivalents (e.g., 2.5 mmol scale required 1.5 equiv of reagent for 60% yield) .

Q. Advanced: What strategies address incomplete substrate consumption despite excess reagents?

Methodological Answer:
Even with 6x reagent excess, 7–14% starting material recovery is common . Solutions include:

  • Sequential reagent addition: A second TBHP/sulfinate dose drives reactions to completion (e.g., 2-43 synthesis required two additions for full conversion) .
  • Solvent optimization: Polar aprotic solvents (e.g., MeCN) enhance solubility of ionic intermediates .

Q. Basic: What purification methods are effective for this compound derivatives?

Methodological Answer:

  • Recrystallization: Use MeOH/DCM (1:2) to isolate white solids with Rf = 0.70 .
  • Partitioning: Separate organic (EtOAc) and aqueous (NaHCO₃) layers to remove unreacted starting material .

Q. Advanced: How do additives like TsOH influence reaction outcomes?

Methodological Answer:
TsOH (p-toluenesulfonic acid) protonates sulfinate salts, generating the reactive sulfinic acid intermediate. In quinoxalinol reactions, TsOH (1.0 equiv) increased yields by stabilizing the transition state during CF₂ transfer .

Q. Advanced: What role do solvent systems play in reaction efficiency?

Methodological Answer:
Biphasic systems (DCM/water) improve interfacial reactivity. For example, DCM solubilizes organic substrates, while water dissolves ZnCl₂ and TBHP, facilitating radical generation . Homogeneous systems (MeCN/water) are less effective due to reduced phase interaction .

Q. Basic: How is the sulfinate’s stability validated under reaction conditions?

Methodological Answer:
Stability is confirmed via:

  • Control experiments: Reactions without substrate show no decomposition of sulfinate (monitored by TLC).
  • Elemental analysis: Post-reaction purity matches pre-reaction values (e.g., S content 12.49% calc’d vs. 12.74% found) .

Properties

IUPAC Name

sodium;1,1-difluoroethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUVUSSCQUHHFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)(F)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422738-67-7
Record name sodium 1,1-difluoroethane-1-sulfinate
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